molecular formula C14H11NO B15334983 4-Methoxybenzo[f]isoquinoline

4-Methoxybenzo[f]isoquinoline

Cat. No.: B15334983
M. Wt: 209.24 g/mol
InChI Key: CWOATLONGLBMQK-UHFFFAOYSA-N
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Description

4-Methoxybenzo[f]isoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to an isoquinoline moiety with a methoxy group attached to the benzene ring.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[f]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Methoxybenzo[f]isoquinoline has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[f]isoquinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxybenzo[f]isoquinoline

InChI

InChI=1S/C14H11NO/c1-16-14-13-7-6-10-4-2-3-5-11(10)12(13)8-9-15-14/h2-9H,1H3

InChI Key

CWOATLONGLBMQK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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